![molecular formula C19H18N2O2 B2564654 Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate CAS No. 54012-86-1](/img/structure/B2564654.png)

Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

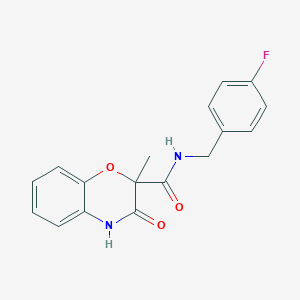

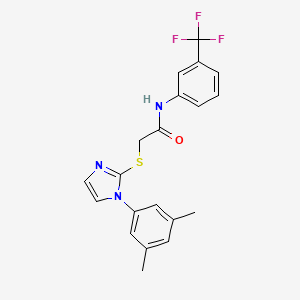

Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate is a chemical compound with the CAS Number: 54012-86-1. It has a molecular weight of 306.36 and its IUPAC name is ethyl 4-[(4-methyl-2-quinolinyl)amino]benzoate .

Synthesis Analysis

A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . The synthesis involved the use of hydrogen chloride in ethanol under heating conditions .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H18N2O2 . The InChI code for this compound is 1S/C19H18N2O2/c1-3-23-19(22)14-8-10-15(11-9-14)20-18-12-13(2)16-6-4-5-7-17(16)21-18/h4-12H,3H2,1-2H3,(H,20,21) .Physical And Chemical Properties Analysis

This compound is a solid compound .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

The degradation of environmental pollutants using advanced oxidation processes (AOPs) has been extensively studied. For instance, the degradation pathways and biotoxicity of acetaminophen by-products in AOPs highlight the potential environmental impacts of pharmaceutical pollutants and their metabolites. This research underscores the importance of understanding the degradation behaviors of complex organic compounds in water treatment processes (Qutob et al., 2022).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, structurally related to quinolines, exhibit a wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, and anti-cancer properties. These findings suggest the potential of ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate derivatives in developing new pharmacotherapeutic agents (Danao et al., 2021).

Antimicrobial Properties

Research on the antimicrobial properties of mushroom extracts and isolated compounds, including quinolines, highlights the search for new antimicrobials from natural resources. Compounds like 2-aminoquinoline exhibit significant activity against gram-negative bacteria, pointing to the potential antimicrobial applications of related chemical structures (Alves et al., 2012).

Antioxidant Activity

The antioxidant capacity of compounds is critical for various applications in food science, medicine, and cosmetic industries. Studies on the ABTS/PP decolorization assay of antioxidant capacity have revealed insights into the reaction pathways of different antioxidants, which could be relevant for evaluating the antioxidant potential of this compound and its derivatives (Ilyasov et al., 2020).

Neurodegenerative Disease Research

The study of compounds that influence mitochondrial function, such as MPP+ analogs, provides insights into neurodegeneration mechanisms. This research is crucial for understanding diseases like Parkinson's and could guide the development of therapeutic strategies for conditions associated with mitochondrial dysfunction (Kotake & Ohta, 2003).

Safety and Hazards

The safety information for Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing .

Eigenschaften

IUPAC Name |

ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-23-19(22)14-8-10-15(11-9-14)20-18-12-13(2)16-6-4-5-7-17(16)21-18/h4-12H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHRPEPSTLKBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)

![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)

![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)

![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)